Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular formula C11H12BrNO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 4th position of the tetrahydroquinoline ring.
Mechanism of Action
Mode of Action
It is known that tetrahydroquinoline derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position. The resulting 6-bromo-1,2,3,4-tetrahydroquinoline is then reacted with methanol and a catalytic amount of sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroquinoline-4-carboxylate.
Oxidation: Formation of quinoline-4-carboxylate derivatives.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
Uniqueness
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-3,6,8,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQXYNDRHYFYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508913-34-5 |
Source
|
Record name | methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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